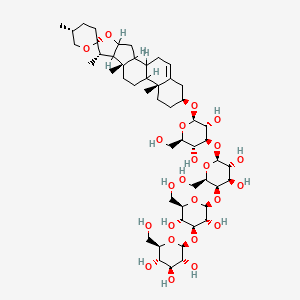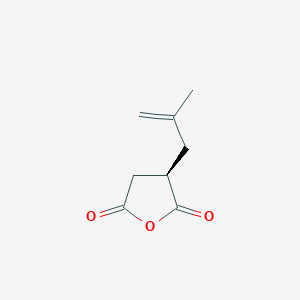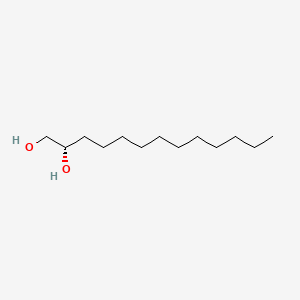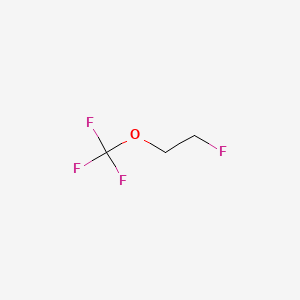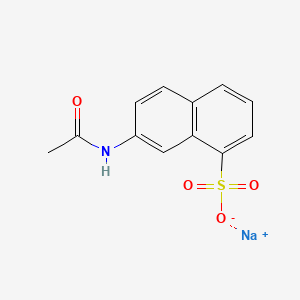![molecular formula C19H20Cl2N2O2S B12643949 Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound with a unique structure that includes a cyclopropylamino group, a dichlorophenoxy group, and a thieno[3,2-c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through a multicomponent reaction involving inexpensive starting materials under mild conditions . The cyclopropylamino group is then introduced through a substitution reaction, followed by the attachment of the dichlorophenoxy group via an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas like anti-cancer or anti-inflammatory drugs.
Industry: Its chemical properties might make it useful in industrial processes, such as the production of polymers or as a component in specialty chemicals.
作用機序
The mechanism of action of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets. The cyclopropylamino group may allow it to bind to certain enzymes or receptors, while the dichlorophenoxy group could enhance its binding affinity or specificity. The thieno[3,2-c]pyridine moiety might contribute to its overall stability and reactivity, facilitating its interaction with biological pathways.
類似化合物との比較
Similar Compounds
Bifenox: A compound with a similar dichlorophenoxy group, used as a herbicide.
2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine: Another compound with a dichlorophenoxy group, used in various chemical applications.
Uniqueness
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
特性
分子式 |
C19H20Cl2N2O2S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
2-(cyclopropylamino)-1-[4-[(2,4-dichlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-12-1-4-17(15(21)9-12)25-11-16-14-6-8-26-18(14)5-7-23(16)19(24)10-22-13-2-3-13/h1,4,6,8-9,13,16,22H,2-3,5,7,10-11H2 |
InChIキー |
VGLVHHCHMYOKGS-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC(=O)N2CCC3=C(C2COC4=C(C=C(C=C4)Cl)Cl)C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



